6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-10-5-4-9-7-13(19-12(9)8-10)15(22)21-17-20-11-3-2-6-18-16(23)14(11)25-17/h4-5,7-8,19H,2-3,6H2,1H3,(H,18,23)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFXTKPIVDICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU-145 (Prostate) | 0.054 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 0.048 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 0.011 | Inhibition of tubulin polymerization |
| HepG2 (Liver) | 0.015 | Disruption of microtubule dynamics |
| MCF-7 (Breast) | 0.013 | Modulation of anti-apoptotic proteins |
The biological activity of the compound is primarily attributed to its interaction with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics essential for mitosis. Molecular docking studies have confirmed that the compound binds to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis.
Case Studies
- Study on Lung Cancer Cells : A549 cells treated with 6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide showed a significant increase in caspase 3 activity, indicating apoptosis induction. The cells were arrested in the G2/M phase, which was corroborated by flow cytometry analysis.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological examination revealed increased apoptosis in tumor tissues.
- Combination Therapy : When combined with standard chemotherapeutics like doxorubicin, the compound enhanced the overall anticancer efficacy, suggesting its potential as an adjuvant treatment.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Condensation of a substituted indole-2-carboxylic acid derivative with a thiazoloazepine intermediate under reflux conditions (acetic acid, sodium acetate, 2.5–3 hours) .
- Step 2: Intermediate purification via recrystallization (ethanol/water or DMF/H₂O) to achieve yields >70% .
- Characterization:
- IR Spectroscopy: Confirm NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
- NMR: Analyze chemical shifts for methoxy groups (~δ 3.8 ppm in ¹H NMR) and azepine ring protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry: Identify molecular ion peaks (e.g., m/z 439 [M⁺]) and fragmentation patterns .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques and their diagnostic features:
| Technique | Key Features | Example Data from Evidence |
|---|---|---|
| IR | NH, C=O, and C-S-C stretches confirm functional groups. | NH stretch at 3320 cm⁻¹ |
| ¹H/¹³C NMR | Assign methoxy (δ 3.8 ppm), indole protons (δ 6.5–7.5 ppm), and azepine carbons. | δ 160 ppm (C=O) |
| Mass Spec | Molecular ion peak and fragmentation pathways validate molecular weight. | m/z 439 (M⁺, 3.81%) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Temperature Control: Reflux at 80–100°C minimizes side reactions in cyclization steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Catalysts: Sodium acetate accelerates condensation reactions by acting as a base .
- Yield Optimization: Batch reactors with controlled stirring and inert atmospheres (N₂/Ar) prevent oxidation .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Unexpected NMR Peaks: Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or rotational conformers. For example, NOESY can confirm spatial proximity of methoxy and azepine protons .
- Mass Spec Anomalies: High-resolution MS (HRMS) differentiates between isobaric fragments. For instance, m/z 439.12 (calculated) vs. 439.10 (observed) .
- X-ray Crystallography: Resolve ambiguous stereochemistry by determining crystal structures of intermediates .
Q. What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2). Prioritize poses with lowest RMSD (<2.0 Å) and hydrogen bonds to thiazole sulfur .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSF plots for flexible regions .
- QSAR Models: Derive predictive models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with IC₅₀ values .
Biological and Pharmacological Questions
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of CDK2 or Aurora kinases (IC₅₀ determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and dose-response curves (1–100 µM) .
- Solubility: Shake-flask method in PBS (pH 7.4) to calculate thermodynamic solubility (<50 µg/mL may require formulation adjustments) .
Q. How to design SAR studies to identify critical functional groups?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OCF₃) or azepine ring substituents .
- Biological Testing: Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance kinase inhibition) .
- Data Analysis: Use PCA (Principal Component Analysis) to cluster compounds by activity and structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
